Apigenin 7-O-methylglucuronide
CAS No.:
Cat. No.: VC13865508
Molecular Formula: C22H20O11
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20O11 |
|---|---|
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3 |
| Standard InChI Key | XXKIWCKZQFBXIR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
| Canonical SMILES | COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Introduction
Structural and Chemical Properties of Apigenin 7-O-Methylglucuronide
Molecular Architecture
Apigenin 7-O-methylglucuronide is characterized by a flavone core (apigenin) conjugated to a methylglucuronic acid group. The IUPAC name is methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylate, reflecting its stereochemical configuration . Key features include:
-
Flavone backbone: A tricyclic structure with hydroxyl groups at positions 4', 5, and 7.
-
Methylglucuronide substitution: A methyl ester of glucuronic acid linked via a β-glycosidic bond at the 7-position .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.4 g/mol |
| CAS Number | 53538-13-9 |
| Melting Point | Not reported |
| Boiling Point | 758.9°C (at 760 mmHg) |
| Solubility | DMSO-soluble |
| Purity (HPLC) | >98% |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses validate its structure. The methyl group on the glucuronic acid moiety produces distinct NMR signals at δ 3.6–3.8 ppm, while the flavone aromatic protons resonate between δ 6.1 and δ 8.2 ppm . HPLC retention times and UV-Vis spectra (λ~270 nm) further confirm its identity .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Apigenin 7-O-methylglucuronide originates from the phenylpropanoid pathway:
-
Phenylpropanoid precursor: L-Phenylalanine → Cinnamate → p-Coumaroyl-CoA .
-
Flavone synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, which isomerizes to naringenin .
-
Oxidation and glycosylation: Apigenin is formed via flavone synthase (FNS). Subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by methyltransferases yields the final product .
Plant Sources
The compound is reported in:
Pharmacological Activities
Antifungal Effects
Apigenin 7-O-methylglucuronide exhibits potent activity against Candida spp., with minimum inhibitory concentrations (MICs) of 0.05–0.10 mg/mL, outperforming apigenin (MIC: 0.10 mg/mL) . Mechanisms include:
-
Membrane disruption: Rapid nucleotide leakage from C. albicans cells, indicating compromised membrane integrity .
-
Reactive oxygen species (ROS) modulation: Suppression of intracellular ROS, critical for fungal survival .
Anti-Inflammatory Actions
In lipopolysaccharide (LPS)-activated macrophages, apigenin 7-O-methylglucuronide inhibits:
-
TNF-α production: 83.8% reduction at 10 μg/mL .
These effects are mediated via NF-κB pathway suppression, comparable to dexamethasone .
Collagen Biosynthesis Stimulation
-
Prolidase activation: Increased enzyme activity (150% of control) facilitates collagen turnover .
-
Integrin signaling: β1-Integrin-mediated upregulation of collagen genes .
Comparative Analysis with Related Flavonoids
Table 2: Bioactivity Comparison
| Compound | Antifungal MIC (mg/mL) | Anticancer IC~50~ (μM) | Anti-Inflammatory (NO Inhibition) |
|---|---|---|---|
| Apigenin 7-O-methylglucuronide | 0.05–0.10 | 10 | 97.1% at 10 μg/mL |
| Apigenin | 0.10–0.20 | 30 | 70.2% at 30 μg/mL |
| Apigenin-7-glucuronide | Not reported | 25 | 30.7% at 10 μg/mL |
Future Directions and Clinical Implications
While preclinical data are promising, further research is needed to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume